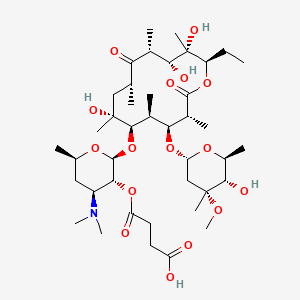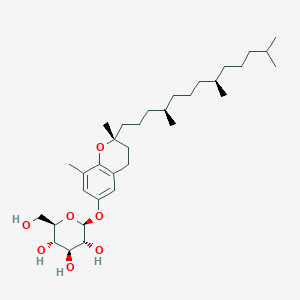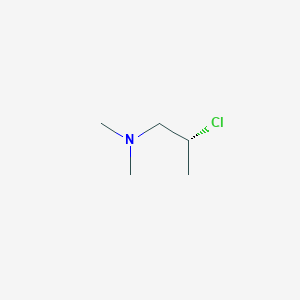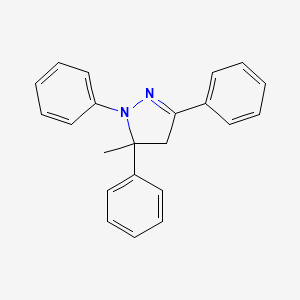
4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-(2-aminophenyl)-imidazole-4-carbonitriles with carbonyl compounds using p-TsOH as a catalyst . This reaction proceeds via a 6-endo-trig cyclization mechanism, which is facilitated by microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry approaches, such as the use of metal-free catalysts and microwave-assisted synthesis, are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline varies depending on its application. For instance, as an antifungal agent, it disrupts hyphal differentiation, spore germination, and germ tube growth . In medicinal applications, it may inhibit specific enzymes or receptors, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in metabolic regulation .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: A closely related compound with similar biological activities.
Pyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with applications in medicinal chemistry and materials science.
Uniqueness: 4-(Cyclopentylamino)-1-methylimidazo(1,2-a)quinoxaline stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its cyclopentylamino group enhances its interaction with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
191349-26-5 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-cyclopentyl-1-methylimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H18N4/c1-11-10-17-16-15(18-12-6-2-3-7-12)19-13-8-4-5-9-14(13)20(11)16/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19) |
InChI Key |
QRZLMPANXOGORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C3=CC=CC=C3N=C2NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)





